5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Overview
Description
5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O3S It is known for its unique chemical structure and significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves the reaction of 5,7-dimethyl-2,1,3-benzoxadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation or hydrolysis reactions.
Thioethers: Produced by substitution with thiols.
Scientific Research Applications
5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in different applications, such as the modification of biomolecules or the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
- 4-Chloro-7-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
- 2,1,3-Benzoxadiazole-4-sulfonyl chloride
Uniqueness
5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is unique due to the presence of two methyl groups at the 5 and 7 positions on the benzoxadiazole ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The methyl groups can influence the compound’s steric and electronic environment, affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
5,7-dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c1-4-3-5(2)8(15(9,12)13)7-6(4)10-14-11-7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIKFRDBDZKOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=NON=C12)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204683 | |
Record name | 2,1,3-Benzoxadiazole-4-sulfonyl chloride, 5,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256643-55-6 | |
Record name | 2,1,3-Benzoxadiazole-4-sulfonyl chloride, 5,7-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-Benzoxadiazole-4-sulfonyl chloride, 5,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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